3-Chloroallyl lactate

Description

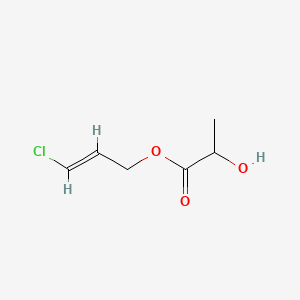

3-Chloroallyl lactate is an ester derivative of 3-chloroallyl alcohol (3-CAA) and lactic acid. For instance, 3-CAA is a hydrolysis product of 1,3-dichloropropene, a soil fumigant, and is further metabolized to 3-chloroacrylic acid in environmental systems . Derivatives like this compound are hypothesized to exhibit bioactivity in pesticidal formulations, as seen in structurally related phenyl methoxyacrylates .

Properties

IUPAC Name |

[(E)-3-chloroprop-2-enyl] 2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFDADZFLRVTLN-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC/C=C/Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001338820 | |

| Record name | Lactic acid 3-chloroallyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64058-39-5 | |

| Record name | Lactic acid, 3-chloroallyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactic acid 3-chloroallyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroallyl lactate typically involves the esterification of lactic acid with 3-chloroallyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Lactic Acid+3-Chloroallyl AlcoholH2SO43-Chloroallyl Lactate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes to enhance yield and efficiency. The use of fixed-bed reactors with heterogeneous acid catalysts, such as Amberlyst, can be employed to facilitate the reaction. Additionally, purification steps, including distillation and crystallization, are necessary to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloroallyl lactate undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of lactic acid and 3-chloroallyl alcohol.

Substitution: The chloro group in this compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of corresponding substituted products.

Oxidation: The allyl group in this compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products Formed

Hydrolysis: Lactic acid, 3-chloroallyl alcohol.

Substitution: Substituted lactates (e.g., aminoallyl lactate, thioallyl lactate).

Oxidation: Epoxides, oxidized lactates.

Scientific Research Applications

3-Chloroallyl lactate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloroallyl lactate involves its interaction with molecular targets through its functional groups. The lactate moiety can participate in hydrogen bonding and electrostatic interactions, while the chloroallyl group can undergo nucleophilic substitution and oxidation reactions. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Acaricidal Activity of Chloroallyl-Substituted Compounds

Evidence from acaricidal studies highlights the role of chloroallyl substituents in enhancing potency. In phenyl methoxyacrylates, replacing the allyl group with 3-chloroallyl or 3,3-dichloroallyl moieties significantly improved activity against Tetranychus cinnabarinus (carmine spider mites). The structure-activity relationship (SAR) is summarized below:

Table 1: Acaricidal Activity of Phenyl Methoxyacrylates

| Substituent (R2) | LC₅₀ (mg/L) | Relative Potency |

|---|---|---|

| Allyl | 12.4 | 1.0 (baseline) |

| 3-Chloroallyl | 6.8 | 1.8× |

| 3,3-Dichloroallyl | 4.2 | 3.0× |

Data derived from SAR analysis in .

The introduction of chlorine atoms increases electron-withdrawing effects, enhancing binding to target enzymes such as mitochondrial complex III in mites .

Toxicity Profiles of Chloroallyl Esters

Chloroallyl esters exhibit varying toxicity depending on substituents and administration routes:

- 3-Chloroallyl Alcohol (3-CAA): A physiologically based pharmacokinetic (PBPK) model for 3-CAA demonstrated that oral gavage produces a 6-fold higher maximum plasma concentration (Cmax) compared to drinking water administration, correlating with severe toxicity and lethality. However, the area under the curve (AUC) remained similar across both methods, suggesting Cmax drives acute toxicity .

Toxicological and Regulatory Considerations

Physicochemical Properties vs. Other Lactates

Table 2: Comparison of Lactate Esters

*Inferred from analogs like 3-CAA and chloroallyl esters.

The chlorinated structure of this compound likely reduces water solubility and increases lipophilicity compared to Ethyl Lactate, enhancing its persistence in biological systems .

Environmental Degradation and Metabolites

This compound and related compounds may degrade via pathways similar to 1,3-dichloropropene:

Hydrolysis: Converts to 3-chloroallyl alcohol .

Oxidation: Forms 3-chloroacrylic acid, a stable metabolite .

Biological Activity

3-Chloroallyl lactate is an organic compound characterized by a chloroallyl group attached to a lactate moiety. Its chemical formula is and it has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized through the esterification of lactic acid with 3-chloroallyl alcohol, typically using an acid catalyst such as sulfuric acid under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use in antibacterial formulations. The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have also explored the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. The compound's ability to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.

The biological activity of this compound can be attributed to its functional groups, which allow it to interact with various molecular targets. The chloroallyl group can undergo nucleophilic substitution reactions, while the lactate moiety can participate in hydrogen bonding and electrostatic interactions. This dual functionality enables the compound to modulate biochemical pathways, including enzyme inhibition and receptor binding.

Data Table: Summary of Biological Activities

| Biological Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Mechanism | Involves nucleophilic substitution and hydrogen bonding |

Case Study 1: Antimicrobial Efficacy

In a laboratory study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), suggesting its potential as an effective antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Line Studies

A study investigating the effects of this compound on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis, correlating with elevated levels of reactive oxygen species (ROS) in treated cells.

Safety and Toxicity

While this compound shows promise for various applications, safety assessments are crucial. Toxicological studies are necessary to evaluate its safety profile, particularly regarding its potential mutagenicity and long-term effects on human health. Current data suggest that exposure should be managed carefully due to its reactive nature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloroallyl lactate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of lactic acid with 3-chloroallyl alcohol under acid catalysis. Key variables include temperature (60–80°C), molar ratios (1:1.2 lactic acid to alcohol), and catalysts (e.g., sulfuric acid or ion-exchange resins). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity products (>95%). Monitor reaction progress using GC-MS to track intermediate formation and byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm ester linkage and chlorine substitution patterns (e.g., δ 4.3–5.1 ppm for allylic protons).

- FT-IR : Identify carbonyl (C=O) stretching at ~1740 cm and C-Cl vibrations at 550–650 cm.

- GC-MS/HPLC : Quantify purity and detect impurities; GC with flame ionization detection is preferred for volatile derivatives, while HPLC (C18 column, UV detection at 210 nm) suits non-volatile analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Training : Mandatory review of SOPs for hazardous material handling, including emergency response (e.g., spills, inhalation exposure) and proper use of fume hoods .

- Risk Mitigation : Conduct small-scale trials (<10 mmol) for novel reactions; avoid open flames due to flammability. Use PPE (gloves, goggles) and maintain ventilation rates ≥100 ft/min .

- Documentation : Record unexpected events (e.g., exothermic reactions, phase separation) and consult the PI before scaling up .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the solvent interactions and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., electrophilic chlorine).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or ethanol) to assess hydrogen bonding and aggregation tendencies. Validate simulations against experimental viscosity/PVT data .

- Applications : Predict solubility parameters for formulation design or environmental fate studies .

Q. How do contradictory toxicity results for this compound in aquatic models arise, and how can they be resolved?

- Methodological Answer :

- Data Contradictions : Variability may stem from differences in test organisms (e.g., fish vs. lamprey larvae), exposure durations, or metabolite profiling. For example, LC values in fish range from 2–10 mg/L depending on species .

- Resolution Strategies :

- Standardize test conditions (OECD guidelines) and include metabolite analysis (e.g., lactate dehydrogenase activity).

- Use isotopically labeled compounds (e.g., C-3-Chloroallyl lactate) to track biodegradation pathways .

Q. What methodologies optimize the catalytic hydrolysis of this compound for recovering high-purity lactic acid?

- Methodological Answer :

- Reactive Distillation : Use acid-functionalized catalysts (e.g., Amberlyst-15) at 90–110°C with a water:ester molar ratio of 3:1. Achieve >98% conversion by controlling reflux ratio (2:1) and feed flow rates (0.5 mL/min) .

- Post-Hydrolysis Purification : Employ ion-exchange chromatography to remove chloride ions and residual catalysts. Validate purity via titration or enzymatic assays .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., log P, vapor pressure) of this compound?

- Methodological Answer :

- Experimental Replication : Use standardized methods (e.g., OECD 117 for log P determination via shake-flask/HPLC).

- Interlaboratory Comparisons : Collaborate with accredited labs to validate vapor pressure measurements using ebulliometry or gas saturation .

- Meta-Analysis : Aggregate published data (e.g., SciFinder, Reaxys) and apply QSPR models to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.